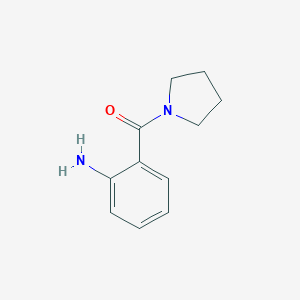

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

Übersicht

Beschreibung

(2-Aminophenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the aminophenyl group, have been found to bind with high affinity to multiple receptors . Similarly, the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Organotin (iv) complexes of semicarbazone and thiosemicarbazones derived from a similar compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have shown better antibacterial activities and potential as drugs .

Biologische Aktivität

(2-Aminophenyl)(pyrrolidin-1-yl)methanone, with the molecular formula C₁₁H₁₄N₂O, is a compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and an amino-substituted phenyl group, which contribute to its unique chemical properties and pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen heterocycle that enhances the compound's reactivity.

- Amino Group : Located at the second position of the phenyl ring, influencing solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Stability | Stable at room temperature; may decompose at high temperatures |

| Chemical Reactivity | Participates in nucleophilic addition, hydrolysis, reduction, and acylation reactions |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activities. Compounds with similar structural motifs have been evaluated for their antibacterial properties. For instance, derivatives of this compound have shown significant activity against various bacterial strains, suggesting that it may also possess similar effects.

Anticancer Activity

Preliminary studies have shown that this compound could be a candidate for anticancer drug development. Related compounds have demonstrated cytotoxic effects against several cancer cell lines, including:

- PC-3 : Prostate cancer cell line

- HCT-116 : Colon cancer cell line

- ACHN : Renal cancer cell line

Table 1 summarizes the IC50 values of related compounds against these cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.67 | PC-3 |

| Compound B | 0.80 | HCT-116 |

| Compound C | 0.87 | ACHN |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors implicated in disease processes. The presence of the pyrrolidine moiety allows for diverse interactions that can modulate biological pathways.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Screening : A study evaluated various derivatives for their anticancer potential using the NCI guidelines on multiple cancer cell lines. Notably, compounds with similar structures exhibited varying degrees of potency against leukemia and solid tumors .

- Antimicrobial Testing : Another research effort focused on assessing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that suggest a broad-spectrum potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Aminophenyl)(pyrrolidin-1-yl)methanone, and what reagents are critical for its preparation?

The synthesis typically involves coupling a 2-aminobenzoyl chloride derivative with pyrrolidine under basic conditions. Friedel-Crafts acylation or nucleophilic substitution reactions are common, using catalysts like AlCl₃ (for acylation) or bases such as triethylamine to deprotonate pyrrolidine . Key reagents include benzoyl chloride analogs (e.g., 2-aminobenzoyl chloride) and solvents like dichloromethane (DCM) or dimethylformamide (DMF). Reaction optimization often requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the amine and pyrrolidine moieties, while IR spectroscopy identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹). X-ray crystallography (e.g., P21/c space group, Mo Kα radiation) resolves 3D conformation, hydrogen bonding (e.g., O–H∙∙∙N interactions), and torsional angles, as demonstrated in related phenyl-pyrrolidinyl methanone derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (2–12) and temperature (25–60°C) reveal degradation via hydrolysis of the ketone or amine groups, requiring storage at –20°C under nitrogen .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from differences in cell lines, assay conditions (pH, serum content), or impurity profiles. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) and structural analogs (e.g., tert-butylsulfonyl or pyrimidine substitutions) can isolate structure-activity relationships (SAR). Computational docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding residues .

Q. What methodologies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Design of Experiments (DoE) approaches screen variables like solvent polarity (DMF > DCM), catalyst loading (AlCl₃ at 10–15 mol%), and reaction time (6–24 hrs). For example, microwave-assisted synthesis reduces time by 50% while improving yield (75% → 88%) . Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities like unreacted pyrrolidine .

Q. How do substituents on the phenyl ring (e.g., –NH₂, –CF₃) alter electronic properties and reactivity?

Electron-donating groups (e.g., –NH₂) increase electron density at the carbonyl carbon, enhancing nucleophilic attack (e.g., by amines). In contrast, –CF₃ groups reduce reactivity due to electron withdrawal, as shown in Hammett σ⁺ values (σ⁺CF₃ = 0.61 vs. σ⁺NH₂ = –0.66). DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity in substitution reactions .

Q. Methodological Recommendations

- Synthetic Optimization: Use DoE to prioritize reaction parameters and validate with LC-MS purity checks .

- Data Validation: Cross-reference crystallographic data (CCDC) with computational models (Mercury Software) to resolve structural ambiguities .

- Bioactivity Profiling: Employ high-throughput screening (HTS) with dose-response curves (GraphPad Prism) to ensure reproducibility across labs .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHCONIDGZPHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351905 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52745-20-7 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.